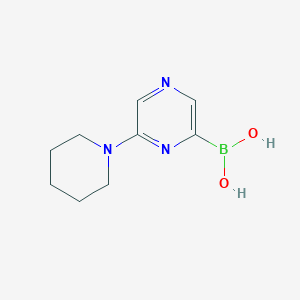
2-Hexylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylcyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promising results in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with a hexyl group. One common method is the Friedel-Crafts alkylation, where cyclohexa-2,5-diene-1,4-dione is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of hexyl-substituted benzoquinones.
Reduction: Formation of hexyl-substituted hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its role in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Hexylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components leading to apoptosis. The compound induces the generation of reactive oxygen species (ROS), which in turn activates caspases and leads to the cleavage of poly (ADP-ribose) polymerase (PARP) protein . This cascade of events results in programmed cell death, making it effective against cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Hexylcyclohexa-2,5-diene-1,4-dione stands out due to its specific hexyl substitution, which enhances its bioactivity compared to other similar compounds. The presence of the hexyl group increases its hydrophobicity, allowing better interaction with cellular membranes and enhancing its cytotoxic effects .
Propiedades
Número CAS |
4197-73-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-hexylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9H,2-6H2,1H3 |
Clave InChI |
FPNBTZLQYJXISJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


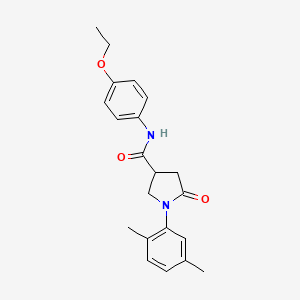
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
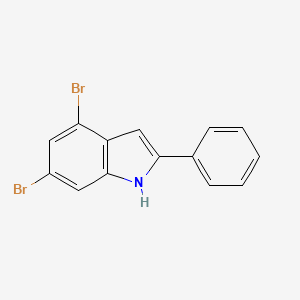
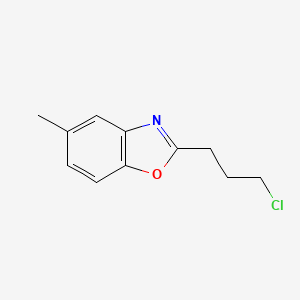

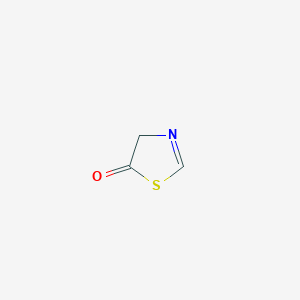
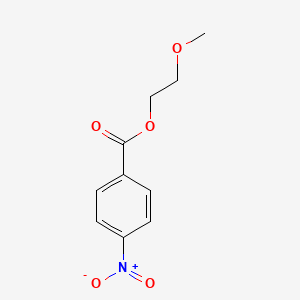
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
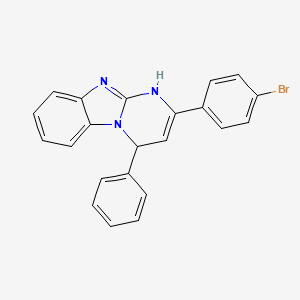
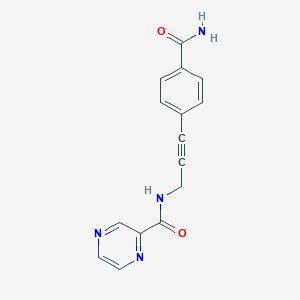
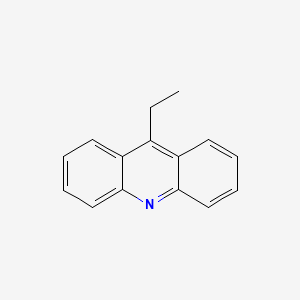
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
